![molecular formula C19H25N5O3 B2881273 4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876674-53-2](/img/structure/B2881273.png)
4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
BenchChem offers high-quality 4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Mesoionic Purinone Analogs Synthesis : Mesoionic purinone analogs, which are related to the purine-2,8-dione structure, have been synthesized. These compounds exhibit unique hydrolytic ring-opening reactions, demonstrating the diversity of chemical transformations applicable to purinone derivatives (Coburn & Taylor, 1982).
Novel Tricyclic Derivatives : Research into the central activity of imidazo[2,1‐f]purine‐2,4‐dione derivatives has explored their potential as presynaptic and postsynaptic receptor agonists and antagonists. This study provides insights into the therapeutic applications of these compounds in treating affective disorders (Partyka et al., 2014).
Biological Evaluation and Potential Therapeutic Applications
Antidepressant and Anxiolytic Agents : A series of imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicate potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Selective A3 Adenosine Receptor Antagonists : Research into pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives has identified potent and selective antagonists for the A3 adenosine receptor. These findings are crucial for developing therapies targeting various conditions, including inflammatory diseases and cancers (Baraldi et al., 2005).
Synthesis Methodologies
Imidazole Intermediates for Cyclic Carbonates : The use of imidazole intermediates in synthesizing functional cyclic carbonates showcases innovative approaches to creating polymers with potential biomedical applications, highlighting the versatility of imidazole derivatives (Olsson et al., 2014).
Novel Glycosylation Methods : Direct glycosylation of heterocycles, including imidazole and purine derivatives, has been explored, presenting new pathways for nucleoside analog synthesis. These methodologies are significant for pharmaceutical research, particularly in developing antiviral and anticancer drugs (Manfredini et al., 1994).
properties
IUPAC Name |
4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-11(2)9-23-17(25)15-16(21(5)19(23)26)20-18-22(10-14-7-6-8-27-14)12(3)13(4)24(15)18/h14H,1,6-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFKBZFDUHWQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(=C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-trimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


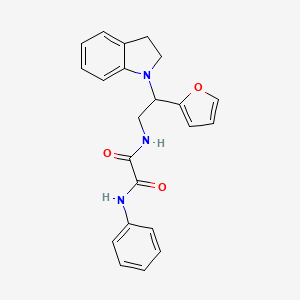
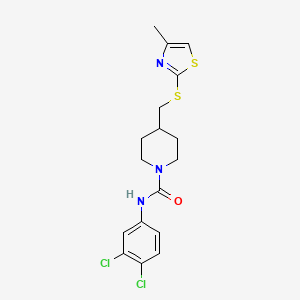
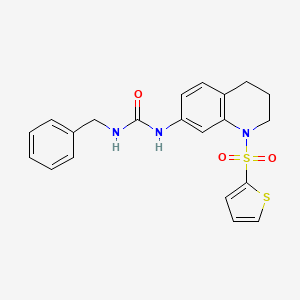
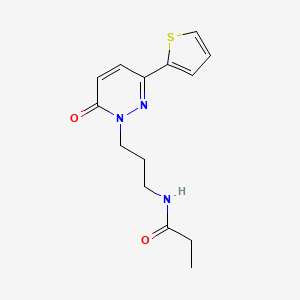

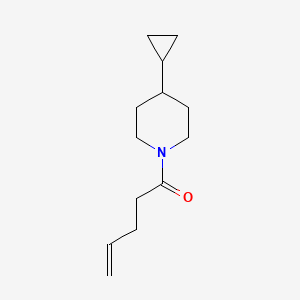
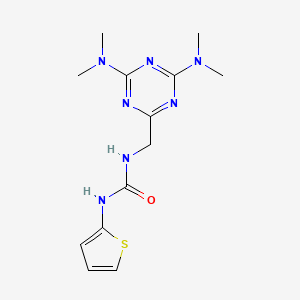
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2881206.png)

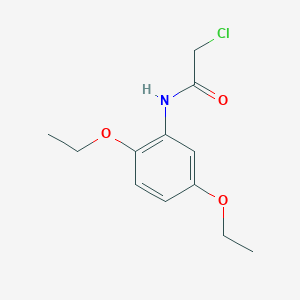
![4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881210.png)
![2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2881212.png)
![6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2881213.png)